![molecular formula C10H13ClN2O B8084270 Serotonin-d4 (hydrochloride)](/img/structure/B8084270.png)
Serotonin-d4 (hydrochloride)
Overview
Description
Serotonin-d4 (hydrochloride) is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 216.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality Serotonin-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serotonin-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroendocrine Neoplasms Diagnostics : A study by Lindström et al. (2018) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) assay for serum serotonin, utilizing Serotonin-D4 as an internal standard. This assay is sensitive and has a wide linear range, making it suitable for clinical research and patient diagnostics, particularly in diagnosing neuroendocrine neoplasms (NENs) (Lindström et al., 2018).
Antidepressant Development : Wong, Perry, and Bymaster (2005) discussed the development of fluoxetine hydrochloride (Prozac), a selective serotonin-reuptake inhibitor. This research was based on the hypothesis that enhancing serotonin neurotransmission could be an effective mechanism for treating depression (Wong, Perry, & Bymaster, 2005).
Ecotoxicology : Minagh et al. (2009) evaluated the ecotoxicity of sertraline hydrochloride, another selective serotonin reuptake inhibitor (SSRI), in various freshwater species. Their research contributes to understanding the environmental impact of pharmaceutical products containing serotonin or its analogs (Minagh et al., 2009).
Anesthesia Pharmacology : Gyermek (1996) provided insights into the pharmacology of serotonin in relation to anesthesia, highlighting the importance of serotonin receptor subtype classification in developing therapeutic drugs for various medical conditions (Gyermek, 1996).
Molecular Modeling : Fateminasab, Bordbar, and Shityakov (2019) analyzed the formation of a stable complex between unmodified β-cyclodextrin and serotonin hydrochloride. Their study has implications for improving the stability of serotonin-based formulations used in clinical practice for treating depressive conditions (Fateminasab, Bordbar, & Shityakov, 2019).
Serotonin in Veterinary Pharmacology : Mohammad-Zadeh, Moses, and Gwaltney-Brant (2008) reviewed the physiology of serotonin and its involvement in various conditions in animals, contributing to the understanding of serotonin syndrome and its treatment (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).
properties
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-URZLSVTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Serotonin-d4 (hydrochloride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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